Chemical structure of tert-Butyl 5-amino-2H-isoindole-2-carboxylate
Chemical structure of tert-Butyl 5-amino-2H-isoindole-2-carboxylate
Technical Whitepaper: The Structural & Synthetic Utility of tert-Butyl 5-aminoisoindoline-2-carboxylate
Part 1: Executive Summary & Structural Analysis
tert-Butyl 5-amino-2H-isoindole-2-carboxylate (commonly referred to in practical medicinal chemistry as tert-butyl 5-aminoisoindoline-2-carboxylate ) is a high-value heterocyclic building block. It serves as a critical "privileged scaffold" in the synthesis of targeted protein degraders (PROTACs), DNA-encoded libraries (DELs), and cereblon (CRBN) modulators.
While the nomenclature "2H-isoindole" suggests an unsaturated aromatic system, the commercially relevant and stable entity is the 1,3-dihydro derivative (isoindoline). The fully aromatic isoindole is kinetically unstable and prone to polymerization; thus, the Boc-protected isoindoline acts as the stable, synthetic equivalent for introducing the rigid bicyclic core into drug candidates.
Physiochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate |
| Common Name | N-Boc-5-aminoisoindoline |
| CAS Number | 264916-06-5 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| LogP (Predicted) | ~2.52 |
| TPSA | 55.56 Ų |
| Physical State | Viscous yellow oil or low-melting solid (depending on purity) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Part 2: Structural Visualization
The following diagram illustrates the core topology of the molecule, highlighting the distinction between the stable isoindoline core and the reactive isoindole system.
Part 3: Synthetic Methodology
The synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate is a classic example of chemoselective reduction . The precursor, tert-butyl 5-nitroisoindoline-2-carboxylate, must be reduced without compromising the acid-labile Boc group or the benzyl-like C-N bonds of the isoindoline ring.
Protocol: Catalytic Hydrogenation (Pd/C)
Rationale: This method avoids the use of harsh acidic reducing agents (like SnCl₂/HCl) which would deprotect the Boc group (cleaving the tert-butyl carbamate to the free amine).
Reagents:
-
Substrate: tert-Butyl 5-nitroisoindoline-2-carboxylate (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10-20 wt%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous)
-
Hydrogen Source: H₂ gas (balloon pressure or 1 atm)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of the nitro-precursor in anhydrous MeOH (0.1 M concentration).
-
Purging: Degas the solution with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (prevents catalyst poisoning and ignition risks).
-
Catalyst Addition: Carefully add 10 wt% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Switch the atmosphere to H₂ using a balloon. Stir vigorously at Room Temperature (25°C).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LCMS. The nitro group (starting material) is non-polar; the amine product is more polar and will show a distinct [M+H]+ peak at 235.1.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as a yellow oil or solid in >95% yield without further column chromatography.
Part 4: Applications in Drug Discovery
The 5-aminoisoindoline scaffold is a bioisostere of the indoline and tetrahydroisoquinoline cores. Its primary utility lies in its rigidity and the vectors it provides for substitution.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the 5-amino group serves as a critical attachment point.
-
Mechanism: The isoindoline nitrogen (protected by Boc) can be deprotected and coupled to an E3 ligase ligand (e.g., Thalidomide analogs for Cereblon).
-
Vector: The 5-amino group is then coupled to the "Linker" which connects to the Target Protein Ligand.
-
Advantage: The rigid bicyclic system reduces the conformational entropy penalty upon binding compared to flexible linear alkyl chains.
Cereblon (CRBN) Modulators
While classic IMiDs (Immunomodulatory imide drugs) like Lenalidomide contain a glutarimide ring, the isoindoline core is often explored in "Next-Gen" degraders to alter solubility and metabolic stability profiles.
DNA-Encoded Libraries (DELs)
Due to the high fidelity of the amine acylation and the stability of the Boc group during DNA-tagging chemistry, this molecule is a standard "building block" in combinatorial libraries used to screen for novel binders.
Part 5: Handling & Stability (Expert Insights)
-
Oxidation Sensitivity: Like most electron-rich anilines, the 5-amino group is susceptible to oxidation. Upon storage, the compound may darken from yellow to brown. Recommendation: Store under Argon at -20°C for long-term stability.
-
Boc-Lability: The tert-butyl carbamate is stable to basic conditions (e.g., LiOH, K₂CO₃) but will degrade rapidly in TFA or HCl/Dioxane. Ensure all base-catalyzed alkylations on the 5-amino group are performed before any acidic treatments.
-
Safety: The precursor (nitro compound) and the product are not classified as high-explosives, but standard PPE (gloves, goggles) is mandatory due to potential skin sensitization common with aromatic amines.
References
-
ChemicalBook. (2025).[1] TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). tert-Butyl 5-aminoisoindoline-2-carboxylate Product Sheet. Retrieved from [2]
-
PubChem. (2025).[3] Compound Summary: tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate.[4][1][2][5] National Library of Medicine. Retrieved from
- Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding isoindoline/phthalimide scaffolds in drug dev).
-
ChemScene. (2025). tert-Butyl 5-aminoisoindoline-2-carboxylate MSDS and Data. Retrieved from
Sources
- 1. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]
- 2. tert-Butyl 5-aminoisoindoline-2-carboxylate | 264916-06-5 [sigmaaldrich.com]
- 3. 264916-06-5 | tert-Butyl 5-aminoisoindoline-2-carboxylate - AiFChem [aifchem.com]
- 4. CAS 264916-06-5: tert-butyl 5-aminoisoindoline-2-carboxyla… [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
